molecular formula C11H20BNO3 B2907612 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-2-one CAS No. 2377587-60-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-2-one

Cat. No. B2907612
CAS RN: 2377587-60-3
M. Wt: 225.1
InChI Key: WBSJJIXTNFHHGJ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-2-one, also known as TMPB, is a boronic acid derivative that has been widely used in scientific research. It is a versatile compound that can be used in various fields, including biochemistry, pharmacology, and organic chemistry.

Mechanism of Action

Target of Action

Similar compounds are known to be involved in borylation reactions, particularly in the presence of a palladium catalyst .

Mode of Action

The compound is likely to interact with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. This compound, being a boronic ester, can participate in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes .

Biochemical Pathways

It’s known that boronic esters like this compound are often used in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other reactive species can affect the rate and outcome of borylation reactions . Furthermore, the compound should be stored under an inert atmosphere and at a temperature below 15°C to maintain its stability .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-13-9(14)7-8/h8H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSJJIXTNFHHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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